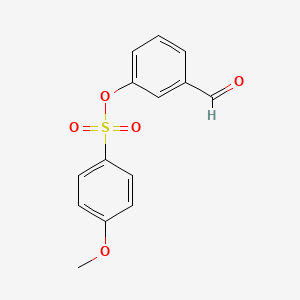![molecular formula C18H16BrN3 B2642182 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline CAS No. 477512-56-4](/img/structure/B2642182.png)
9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline is a chemical compound with the molecular formula C18H16BrN3. It belongs to the class of indoloquinoxalines, which are known for their diverse pharmacological activities, including antiviral, cytotoxic, and multidrug-resistant modulating properties
作用机制
Target of Action
The primary target of 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound exhibits a high binding affinity to DNA , making it a potent DNA intercalating agent .
Mode of Action
This compound interacts with its target, DNA, predominantly through intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA, disrupting the normal structure of the DNA helix. This disruption can interfere with processes vital for DNA replication .
Biochemical Pathways
The interaction of this compound with DNA affects the normal biochemical pathways of DNA replication. The intercalation of this compound into the DNA helix can disrupt the processes that are vital for DNA replication . This disruption can lead to the inhibition of cell proliferation, particularly in cancer cells .
Pharmacokinetics
The compound’s high solubility (>27 M in acetonitrile) suggests that it may have good bioavailability .
Result of Action
The result of the action of this compound is the disruption of DNA replication processes, which can lead to the inhibition of cell proliferation . This makes it a potential candidate for use as an anticancer agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound exhibits remarkable stability, with 99.86% capacity retention over 49.5 hours . This suggests that it may maintain its efficacy over extended periods.
生化分析
Biochemical Properties
9-Bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline is known to interact with DNA and proteins . The planar structure of this compound aids in the intercalation of DNA, which is responsible for biological activities such as cytotoxicity and antiviral activity . The thermal stability property of the drug-DNA intercalated complex is an important parameter to evaluate the binding affinity of the molecule to DNA .
Cellular Effects
The cellular effects of this compound are predominantly due to its ability to intercalate into the DNA helix . This disrupts vital processes for DNA replication, leading to cytotoxic and antiviral activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves intercalation into the DNA helix . This disrupts the processes that are vital for DNA replication . The thermal stability of the 6H-indolo[2,3-b]quinoxaline–DNA complex depends on the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus .
Temporal Effects in Laboratory Settings
Literature reports indicate that the presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances the thermal stability and glass transition temperature significantly .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . The reaction yields the desired indoloquinoxaline derivative, which can be further brominated to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
科学研究应用
9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and cytotoxic properties.
Medicine: Investigated for its potential use in cancer therapy due to its DNA intercalating properties.
Industry: Utilized in the development of new materials and dyes.
相似化合物的比较
Similar Compounds
6H-indolo[2,3-b]quinoxaline: The parent compound, known for its antiviral and cytotoxic properties.
Ellipticine: A naturally occurring alkaloid with a similar structure and known antitumor activity.
1,2,3-triazole derivatives: Compounds with similar pharmacological properties, including antimicrobial and anticancer activities.
Uniqueness
9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline is unique due to the presence of the bromine atom and the isobutyl group, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent compared to other similar compounds.
属性
IUPAC Name |
9-bromo-6-(2-methylpropyl)indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3/c1-11(2)10-22-16-8-7-12(19)9-13(16)17-18(22)21-15-6-4-3-5-14(15)20-17/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMGSMUESNNMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[(1H-benzotriazol-1-ylmethyl)amino]phenyl}ethanone](/img/structure/B2642100.png)
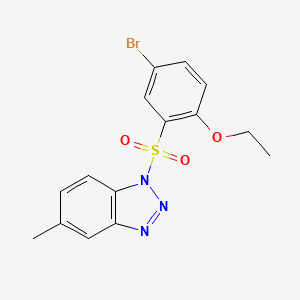
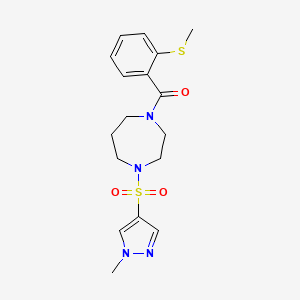
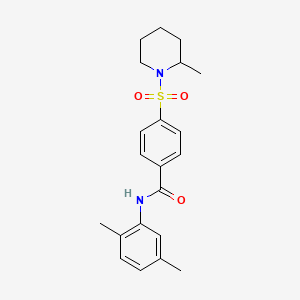
![2-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide](/img/structure/B2642105.png)
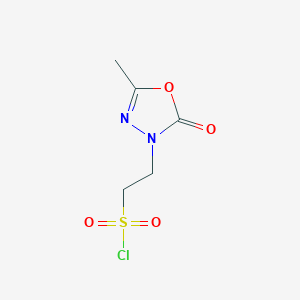
![2-[(2-ethoxy-2-oxoethyl)amino]aceticacidhydrochloride](/img/structure/B2642107.png)
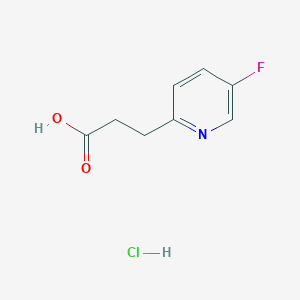
![N-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)propanamide](/img/structure/B2642111.png)
![2-ethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2642112.png)

![N-(2,5-dimethylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2642116.png)
